molecular formula C16H28N4O3 B8092637 tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate

tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate

Cat. No.: B8092637
M. Wt: 324.42 g/mol
InChI Key: HSHRFFFZTGESCG-UHFFFAOYSA-N
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Description

tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate (CAS: 1956426-26-8) is a spirocyclic compound with the molecular formula C₁₆H₂₈N₄O₃ and a molecular weight of 324.43 g/mol . Its structure features a spiro[4.5]decane core, a tert-butyl carbamate group, and an isobutyl substituent at position 3. It is available with a purity >95% and is characterized by hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

tert-butyl N-[3-(2-methylpropyl)-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3/c1-11(2)9-20-12(21)16(7-6-8-17-10-16)19-13(20)18-14(22)23-15(3,4)5/h11,17H,6-10H2,1-5H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHRFFFZTGESCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2(CCCNC2)N=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocycle Formation via Cyclocondensation

The 1,3,7-triazaspiro[4.5]decane core is often synthesized from 4-piperidone derivatives. A representative protocol involves:

Starting Materials :

  • 4-Piperidone

  • Isobutylamine

  • Cyanogen bromide (or ammonium carbonate/potassium cyanide).

Procedure :

  • Cyclocondensation : 4-Piperidone reacts with isobutylamine and cyanogen bromide in ethanol/water, forming the hydantoin-like spiro intermediate.

  • Oxidation : The intermediate is oxidized to introduce the 4-oxo group using MnO₂ or Dess-Martin periodinane.

  • Boc Protection : The free amine at position 2 is protected with Boc anhydride in dichloromethane (DCM) with triethylamine (TEA).

Optimization Notes :

  • Yields improve with anhydrous conditions for Boc protection (75–85%).

  • Alternative spirocyclization methods include [3+2] cycloadditions using nitrile oxides, though yields are lower (50–60%).

Carbamate Installation and Final Product Isolation

The tert-butyl carbamate group is introduced via Boc protection:

Procedure :

  • Deprotonation : The secondary amine at position 2 is deprotonated with TEA in DCM.

  • Boc Anhydride Addition : Di-tert-butyl dicarbonate (1.1 equiv) is added dropwise at 0°C.

  • Workup : The mixture is stirred for 4 h, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate).

Key Data :

  • Purity : >95% (HPLC).

  • Yield : 80–86%.

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation accelerates spirocyclization and alkylation steps:

StepConventional TimeMicrowave TimeYield Improvement
Spirocyclization24 h1 h+15%
Isobutyl alkylation12 h2 h+10%

Source: Adapted from

Solid-Phase Synthesis

Immobilized piperidone derivatives on Wang resin enable iterative functionalization, though yields are moderate (50–60%).

Reaction Optimization Challenges

Steric Hindrance in Spirocyclization

The spirocyclic core’s rigidity complicates functionalization. Strategies to mitigate this include:

  • Low-temperature Boc protection (0°C) to minimize side reactions.

  • Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Byproduct Formation during Alkylation

Competitive over-alkylation is minimized by:

  • Controlled stoichiometry (1.1 equiv isobutyl bromide).

  • Phase-transfer catalysis using tetrabutylammonium bromide (TBAB).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.46 (s, 9H, Boc), 2.78 (d, J = 6.8 Hz, 2H, isobutyl), 3.41–3.55 (m, 4H, spiro-CH₂).

  • MS (ESI) : m/z 325.2 [M+H]⁺.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs:

  • Continuous flow reactors for spirocyclization (yield: 82%).

  • Crystallization-driven purification using tert-butyl methyl ether (TBME) .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents such as alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in medicinal chemistry due to its structural features that can be optimized for drug development. Its potential applications include:

  • Anticancer Agents : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further exploration in treating infections.

Biological Studies

The unique triazaspiro structure allows for detailed studies in:

  • Enzyme Inhibition : Investigating how the compound interacts with enzymes can lead to insights into metabolic pathways and potential therapeutic targets.
  • Receptor Binding Studies : Understanding how this compound binds to specific receptors can aid in the design of targeted therapies.

Case Study 1: Anticancer Activity

A study conducted on derivatives of triazaspiro compounds revealed significant anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that tert-butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate could be further developed as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, warranting further investigation into its potential as an antibiotic.

Data Table of Applications

Application AreaPotential UsesKey Findings
Pharmaceutical DevelopmentAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against Gram-positive bacteria
Biological StudiesEnzyme inhibitionInsights into metabolic pathways
Receptor bindingTargeted therapy development

Mechanism of Action

The mechanism by which tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Molecular Data of Selected Spirocyclic Carbamates

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (1956426-26-8) 3-isobutyl C₁₆H₂₈N₄O₃ 324.43 Purity >95%; Hazards: H302, H315, H319, H335
tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate (1824674-39-6) 3-methyl C₁₃H₂₂N₄O₃ 282.34 Density: 1.29 g/cm³ (predicted); pKa: 6.73 (predicted)
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (865626-62-6) 2-phenyl C₁₈H₂₃N₃O₃ 329.39 Research use only; no safety data provided
Tert-butyl N-{7-oxa-1-azaspiro[4.5]decan-3-yl}carbamate (2248258-11-7) 7-oxa C₁₃H₂₄N₂O₃ 256.35 No hazard data; used in drug discovery pipelines

Key Observations :

  • Substituent Effects : The isobutyl group in the target compound increases molecular weight and lipophilicity compared to methyl or phenyl analogs. This may enhance membrane permeability in biological systems but could reduce aqueous solubility .
  • Spiro Core Modifications : The 7-oxa variant replaces a nitrogen with oxygen, altering electronic properties and hydrogen-bonding capacity .

Biological Activity

Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate is a complex organic compound notable for its unique structural features, including a spirocyclic framework and multiple nitrogen atoms. This compound has garnered attention due to its potential biological activities, which could lead to applications in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C16H28N4O3C_{16}H_{28}N_{4}O_{3}, with a molecular weight of 324.43 g/mol. The compound features a tert-butyl carbamate moiety, which is often utilized in organic synthesis as a protecting group for amines and as a precursor in various chemical reactions .

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit diverse biological activities. The specific biological activities of this compound include:

  • Antimicrobial Properties : Compounds with spirocyclic structures have shown potential antimicrobial effects, suggesting that this compound may also possess similar activities.
  • Anticancer Potential : The intricate nitrogen-rich structure may contribute to anticancer properties, as seen in other nitrogen-containing heterocycles.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Activity

A study on structurally related spirocyclic compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Study 2: Anticancer Activity

Research involving nitrogen-containing heterocycles has shown promising results in inhibiting tumor growth in vitro and in vivo. These compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways.

Study 3: Enzyme Inhibition

A comparative analysis highlighted that compounds with similar frameworks effectively inhibited certain enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.

Comparative Analysis of Similar Compounds

The following table summarizes some similar compounds and their notable biological activities:

Compound NameStructural FeaturesNotable Activities
Tert-butyl carbamateSimple carbamate structureProtecting group for amines
3-IsobutylidenehydantoinContains isobutyl and hydantoin moietyAntimicrobial properties
1-Aminoalkylspiro[4.5]decane derivativesSpirocyclic frameworkPotential anticancer activity
N-Boc protected aminesSimilar protecting groupUsed in diverse synthetic applications

Q & A

Q. What are the common synthetic routes for synthesizing this spirocyclic carbamate compound?

The compound is typically synthesized via multi-step routes involving spirocyclization, carbamate protection, and functionalization. Key steps include:

  • Spirocyclization : Ethyl nipecotate derivatives are condensed with aldehydes (e.g., 5-bromo-2-furaldehyde) to form the spiro[4.5]decane core .
  • Carbamate Protection : The amine group is protected using Boc (tert-butoxycarbonyl) via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., K₂CO₃) .
  • Functionalization : Suzuki coupling with boronic acids (e.g., 3,5-difluorophenyl boronic acid) introduces aryl/heteroaryl groups at specific positions . Methodological Tip: Monitor reaction progress using TLC and LCMS to ensure intermediate purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the spirocyclic ether oxygen and carbamate carbonyl resonate at δ ~160-170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl groups (oxo, carbamate) .

Advanced Research Questions

Q. How can Suzuki coupling be optimized to introduce bulky substituents on the spirocyclic framework?

Challenges : Steric hindrance from the spirocyclic core and isobutyl group may reduce coupling efficiency. Optimization Strategies :

  • Catalyst Selection : Use PdCl₂(dppf) with chelating ligands to stabilize the palladium intermediate .
  • Solvent/Base : Employ polar aprotic solvents (e.g., DMF) and weak bases (e.g., K₃PO₄) to enhance reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 80°C for 1 hour vs. 6 hours under reflux) . Data Analysis: Compare LCMS profiles of crude products to identify unreacted starting material and optimize catalyst loading .

Q. How can racemization be minimized during the synthesis of stereocenters in this compound?

Root Cause : Racemization often occurs during Boc protection/deprotection or under acidic/basic conditions. Mitigation Approaches :

  • Low-Temperature Boc Protection : Perform reactions at 0–5°C to stabilize chiral centers .
  • Enantioselective Catalysis : Use chiral auxiliaries or catalysts (e.g., L-proline derivatives) during spirocyclization .
  • Analytical Monitoring : Employ chiral HPLC to quantify enantiomeric excess (ee) at each step .

Q. What computational methods aid in predicting the compound’s reactivity or binding properties?

  • Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., Suzuki coupling) to predict regioselectivity .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS .
  • Docking Studies : Use AutoDock Vina to assess binding affinity to receptors, guiding SAR (structure-activity relationship) studies .

Troubleshooting & Data Contradictions

Q. How to resolve discrepancies in NMR data for the spirocyclic core?

Issue : Overlapping signals or unexpected splitting due to conformational flexibility. Solutions :

  • Variable Temperature NMR : Perform experiments at –40°C to "freeze" conformers and simplify splitting .
  • 2D NMR (COSY, NOESY) : Assign signals unambiguously by correlating protons through space (NOE) and bonds (COSY) .

Q. Why might the Boc group fail to deprotect under standard acidic conditions?

Root Cause : Steric shielding from the isobutyl or spirocyclic groups reduces acid accessibility. Workarounds :

  • Stronger Acids : Use TFA (trifluoroacetic acid) instead of HCl in DCM .
  • Microwave-Assisted Deprotection : Apply controlled heating (50°C, 30 minutes) to enhance reaction kinetics .

Safety & Stability

Q. What are the critical stability considerations for long-term storage of this compound?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the carbamate group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxo group .
  • Decomposition Products : Monitor via LCMS for traces of tert-butanol or CO₂, indicating Boc group breakdown .

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